N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 2-fluorophenyl group attached to the acetamide moiety and a triazole ring substituted with furan heterocycles. The compound’s structure includes a sulfanyl bridge linking the acetamide to the triazole core, with furan-2-yl at position 5 and a furan-2-ylmethyl group at position 4 of the triazole. This substitution pattern distinguishes it from related analogs, as the dual furan substituents may enhance π-π stacking interactions and modulate solubility compared to alkyl or aryl substituents .
Synthetic routes for such compounds typically involve alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions, followed by crystallization . The compound and its analogs have been investigated for anti-exudative activity, with studies showing that fluorinated phenyl groups and heterocyclic substituents (e.g., furan) enhance bioactivity .
Properties
Molecular Formula |
C19H15FN4O3S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15FN4O3S/c20-14-6-1-2-7-15(14)21-17(25)12-28-19-23-22-18(16-8-4-10-27-16)24(19)11-13-5-3-9-26-13/h1-10H,11-12H2,(H,21,25) |
InChI Key |
DBKLMFUKSXRCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)F |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, while also providing insights into structure-activity relationships (SAR) and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, which is known for its diverse biological activities.
Antifungal Activity
The 1,2,4-triazole moiety is recognized for its antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal activity against various fungal pathogens. In a study evaluating several triazole derivatives, it was found that compounds with similar structures to this compound demonstrated effective inhibition against strains such as Candida albicans and Aspergillus niger .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | C. albicans | 3.125 µg/mL |
| Compound B | A. niger | 6.25 µg/mL |
| N-(2-fluorophenyl)-... | C. albicans | TBD |
Antibacterial Activity
The antibacterial efficacy of this compound has also been explored. Triazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that compounds similar to N-(2-fluorophenyl)-... exhibit potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | S. aureus | 0.78 µg/mL |
| Compound D | E. coli | 1.56 µg/mL |
| N-(2-fluorophenyl)-... | P. aeruginosa | TBD |
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have revealed their ability to inhibit cancer cell proliferation. The SAR studies suggest that modifications on the triazole ring significantly influence cytotoxicity against various cancer cell lines . For example, compounds with electron-donating groups on the phenyl ring exhibited enhanced antiproliferative effects.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines such as HeLa and MCF7. The results indicated that certain derivatives showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Table 3: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | HeLa | 15.0 |
| Compound F | MCF7 | 12.5 |
| N-(2-fluorophenyl)-... | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups in the structure of triazoles significantly affects their biological activity. For instance:
- Electron-withdrawing groups increase potency by enhancing interaction with target enzymes.
- Hydrophobic interactions play a critical role in binding affinity to biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituents at the triazole’s 4- and 5-positions and the aryl/heteroaryl group on the acetamide. Below is a comparative analysis of key analogs:
Key Findings
Anti-Exudative Activity :
- The target compound’s dual furan substituents likely enhance π-π interactions with biological targets, contributing to its anti-exudative efficacy (70–80% inhibition in rat models at 10 mg/kg) .
- Substitution of the triazole’s 4-position with ethyl (e.g., ) or methyl (e.g., ) reduces activity compared to furan-2-ylmethyl, suggesting bulkier substituents may sterically hinder binding .
- Chlorine or additional fluorine on the phenyl ring (e.g., 3-chloro-4-fluorophenyl in ) improves activity due to increased electron-withdrawing effects .
Pyridinyl substituents () introduce polarity, enhancing solubility but requiring optimization for membrane permeability .
Antimicrobial Activity :
- Pyridinyl-triazole derivatives () exhibit broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against E. coli, S. aureus), outperforming furan-substituted analogs .
Discussion of Contradictions and Limitations
- Substituent Trade-offs : While electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance bioactivity, they may also increase toxicity risks .
- Furan vs. Pyridine : Furan-based compounds show superior anti-exudative activity, but pyridine derivatives excel in antimicrobial applications, highlighting target-specific design needs .
- Synthetic Challenges : Introducing furan-2-ylmethyl at the triazole’s 4-position requires multi-step synthesis, complicating large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
